molecular formula C16H15ClN2O6S2 B2708133 N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide CAS No. 1015605-37-4

N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide

Cat. No. B2708133
CAS RN: 1015605-37-4
M. Wt: 430.87
InChI Key: ZWMQHOUDJQRTMP-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClN2O6S2 and its molecular weight is 430.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

  • Novel Derivatives and Anticonvulsant Activity : A study highlighted the design, synthesis, and biological evaluation of 4-thiazolidinone derivatives as anticonvulsant agents. These compounds, possessing essential functional groups for binding to benzodiazepine receptors, showed considerable anticonvulsant activity in tests. One compound exhibited significant sedative-hypnotic activity without impairing learning and memory, suggesting the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

  • Cyclization Reactions for Benzothiazine Derivatives : Research into the cyclization of 2-aryl-N-methoxyethanesulfonamides with M-chloroperoxybenzoic acid led to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides. This process involves hypervalent iodine and shows the potential for synthesizing complex structures with moderate to good yields (Moroda & Togo, 2008).

  • Antimicrobial Activity of Rhodanine-3-acetic Acid Derivatives : A study on rhodanine-3-acetic acid-based derivatives demonstrated potent antimicrobial activities against mycobacteria, including Mycobacterium tuberculosis. These findings point to the potential use of such compounds in treating bacterial infections, with certain derivatives showing high activity against methicillin-resistant Staphylococcus aureus (Krátký et al., 2017).

  • Calcium Antagonistic Activity : Another research explored benzothiazoline derivatives for their calcium antagonistic activity, identifying compounds with potent activity in vitro and in vivo. These findings suggest applications in treating hypertension and preventing pulmonary thrombotic death (Yamamoto et al., 1988).

  • Antitumor Activity of Indeno[1,2-c]pyrazol(in)es : Synthesis of indeno[1,2-c]pyrazol(in)es substituted with pharmacophores demonstrated broad spectrum antitumor activity against several cancer cell lines. This suggests the potential of such compounds in cancer therapy (Rostom, 2006).

properties

IUPAC Name

N-(2-chlorophenyl)-2-methoxy-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O6S2/c1-25-14-7-6-11(19-16(20)8-9-26(19,21)22)10-15(14)27(23,24)18-13-5-3-2-4-12(13)17/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMQHOUDJQRTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxybenzenesulfonamide

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